Bienvenue dans la boutique en ligne BenchChem!

Adenosine, 2-[2-(cyclohexylmethylene)hydrazinyl]-

Adenosine A2A receptor Receptor binding affinity Selectivity ratio

Binodenoson (MRE-0470, WRC-0470), chemically designated as Adenosine, 2-[2-(cyclohexylmethylene)hydrazinyl]-, is an investigational, highly selective adenosine A2A receptor agonist developed as a short-acting coronary vasodilator for use as a pharmacologic stress agent in myocardial perfusion imaging (MPI). It belongs to the class of 2-substituted adenosine analogs and is distinguished from the endogenous ligand adenosine by its substantially greater selectivity for the A2A receptor subtype, which mediates coronary hyperemia, over the A1, A2B, and A3 subtypes that are associated with undesirable side effects.

Molecular Formula C17H25N7O4
Molecular Weight 391.4 g/mol
CAS No. 144348-08-3
Cat. No. B1667088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2-[2-(cyclohexylmethylene)hydrazinyl]-
CAS144348-08-3
Synonyms2-(cyclohexylmethylidenehydrazino)adenosine
Binodenoson
WRC 0470
WRC-0470
Molecular FormulaC17H25N7O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/t10-,12-,13-,16-/m1/s1
InChIKeyXJFMHMFFBSOEPR-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Binodenoson (CAS 144348-08-3) – A Selective Adenosine A2A Receptor Agonist for Pharmacologic Stress Myocardial Perfusion Imaging


Binodenoson (MRE-0470, WRC-0470), chemically designated as Adenosine, 2-[2-(cyclohexylmethylene)hydrazinyl]-, is an investigational, highly selective adenosine A2A receptor agonist developed as a short-acting coronary vasodilator for use as a pharmacologic stress agent in myocardial perfusion imaging (MPI) . It belongs to the class of 2-substituted adenosine analogs and is distinguished from the endogenous ligand adenosine by its substantially greater selectivity for the A2A receptor subtype, which mediates coronary hyperemia, over the A1, A2B, and A3 subtypes that are associated with undesirable side effects .

Why Adenosine, Dipyridamole, or Regadenoson Cannot Simply Substitute for Binodenoson in Research and Clinical Protocols


Although several pharmacologic stress agents target the adenosine receptor family, their receptor subtype selectivity profiles, adverse event burdens, and pharmacokinetic characteristics differ markedly, making direct substitution problematic. Non-selective agonists such as adenosine and dipyridamole activate A1, A2B, and A3 receptors in addition to A2A, resulting in a high incidence of atrioventricular block, bronchospasm, and intolerable side effects . Even among selective A2A agonists, regadenoson and binodenoson differ in duration of hyperemic response, with regadenoson exhibiting a several-fold shorter duration of action, which may influence protocol logistics and radiotracer distribution . The quantitative differentiation evidence below demonstrates precisely where binodenoson occupies a distinct performance niche relative to these comparators .

Quantitative Differentiation Evidence for Binodenoson (CAS 144348-08-3) Relative to Comparator Pharmacologic Stress Agents


A2A Receptor Binding Selectivity: Binodenoson vs. Adenosine

Binodenoson demonstrates high-affinity, selective binding to the adenosine A2A receptor with a KD of 270 nM, whereas adenosine is a non-selective agonist that activates all four adenosine receptor subtypes (A1, A2A, A2B, A3) with comparable potency . The high selectivity of binodenoson for A2A over A1, A2B, and A3 receptors was confirmed in preclinical binding studies, which showed much weaker affinity for the non-A2A subtypes . This selectivity profile is the mechanistic basis for the differentiated clinical safety and tolerability described in subsequent evidence items.

Adenosine A2A receptor Receptor binding affinity Selectivity ratio KD Adenosine receptor subtypes

Adverse Event Incidence: Binodenoson vs. Adenosine in Double-Blinded Crossover Trials

In two multicenter, double-blinded, crossover Phase III trials (VISION 302, n=419; VISION 305, n=433), binodenoson (1.5 μg/kg intravenous bolus) demonstrated a significantly lower incidence of key adenosine receptor-mediated adverse events compared with adenosine (140 μg/kg/min infusion for 6 minutes) . Across both trials, flushing occurred in 32-38% of binodenoson-treated patients vs. 50-58% with adenosine; chest pain in 38% vs. 61%; and dyspnea in 42-45% vs. 51-54% . Critically, no episodes of second- or third-degree atrioventricular block occurred with binodenoson, compared with a 1-3% incidence with adenosine . In a separate Phase II study, adenosine triggered a 92% overall adverse effect rate versus 33-80% with binodenoson, depending on dose .

Adverse events Pharmacologic stress Myocardial perfusion imaging Flushing Chest pain Dyspnea Atrioventricular block

Safety in Asthmatic Patients: Binodenoson vs. Adenosine and Dipyridamole (Contraindicated Class)

Adenosine and dipyridamole are contraindicated in patients with asthma due to the risk of adenosine receptor-mediated bronchospasm . In a dedicated Phase II safety study of 87 healthy volunteers with documented mild intermittent asthma, binodenoson (0.5, 1.0, and 1.5 μg/kg IV) caused no clinically significant bronchoconstriction, with zero subjects experiencing a ≥20% decrease in forced expiratory volume in 1 second (FEV1) from baseline—the pre-specified primary endpoint . No significant alterations in forced vital capacity or forced expiratory flow were observed . This contrasts with the established bronchoconstrictive risk of non-selective adenosine receptor agonists .

Asthma Bronchospasm Pharmacologic stress Adenosine A2A agonist FEV1 Pulmonary function

SPECT Image Concordance with Adenosine: Diagnostic Efficacy Evidence

In a multicenter, randomized, single-blind, 2-arm crossover trial of 240 patients, binodenoson stress SPECT imaging demonstrated very good to excellent agreement with adenosine stress SPECT for the detection and quantification of reversible perfusion defects . Exact categorical agreement in the extent and severity of reversible perfusion defects ranged from 79% to 87% across the four binodenoson dosing regimens, with kappa values ranging from 0.69 to 0.85 (lower 90% confidence limits: 0.55-0.76, upper limits: 0.82-0.95) . The risk of any safety event or side effect was significantly lower with any dose of binodenoson than with adenosine (P ≤ 0.01) .

Myocardial perfusion imaging SPECT Coronary artery disease Ischemia detection Concordance Kappa statistic

Coronary Hyperemia Pharmacodynamics and Duration: Binodenoson vs. Regadenoson and Adenosine

Binodenoson produces a rapid-onset, sustained coronary hyperemic response that is distinct from both adenosine and regadenoson . At the clinically relevant 1.5 μg/kg intravenous bolus dose, binodenoson achieves nearly maximal coronary hyperemia by 4.5 ± 3.7 minutes, which is sustained for 7.4 ± 6.86 minutes , providing a total hyperemic duration of approximately 6-12 minutes . In direct comparison, adenosine requires continuous infusion to maintain hyperemia due to its ultra-short half-life (<10 seconds), while regadenoson has a several-fold shorter duration of action than binodenoson (approximately 2-5 minutes after bolus) even though the magnitude of hyperemic response is comparable between the two selective agonists . The intermediate hyperemic duration of binodenoson may offer practical advantages for radiotracer distribution timing during SPECT acquisition .

Coronary blood flow velocity Hyperemia Pharmacodynamics Duration of action Adenosine A2A agonist Vasodilation

Pharmacokinetic Half-Life and Dosing Convenience: Binodenoson vs. Adenosine

Binodenoson has a mean terminal elimination half-life of 10 ± 4 minutes following intravenous administration over a 60-fold dose range (0.1 to 6 μg/kg), exhibiting linear pharmacokinetics . This is in stark contrast to adenosine, which has an ultra-short half-life of less than 10 seconds in human blood, necessitating continuous intravenous infusion throughout the imaging procedure . Binodenoson's pharmacokinetic profile enables single-bolus administration, eliminating the infusion pump, multiple dose adjustments, and prolonged monitoring associated with adenosine protocols . Regadenoson shares this bolus administration advantage, but with a several-fold shorter hyperemic duration than binodenoson .

Pharmacokinetics Half-life Bolus administration Intravenous infusion Stress agent Dosing convenience

High-Value Application Scenarios for Binodenoson (CAS 144348-08-3) in Research and Clinical Development


Pharmacologic Stress MPI in Patients with Asthma or Reactive Airway Disease

Binodenoson is the only selective A2A adenosine receptor agonist with published clinical evidence demonstrating absence of clinically significant bronchoconstriction in a dedicated study of patients with documented mild intermittent asthma . Adenosine and dipyridamole are contraindicated in this population due to bronchospasm risk. Research protocols and clinical development programs targeting MPI in asthmatic patients should prioritize binodenoson as the investigational stress agent of choice, given its demonstrated pulmonary safety profile .

Clinical Trials Requiring Prolonged or Flexible Hyperemic Window for Radiotracer Administration

With a hyperemic duration of 6-12 minutes following bolus administration , binodenoson provides a longer and more sustained hyperemic plateau than regadenoson (approximately 2-5 minutes) , while avoiding the continuous infusion requirement of adenosine. This extended window is advantageous for MPI protocols that require flexibility in radiotracer injection timing, dual-isotope imaging, or adjunctive physiologic measurements .

Comparator Studies Investigating A2A Selectivity and Off-Target Adenosine Receptor Pharmacology

Binodenoson's high selectivity for the A2A receptor (KD = 270 nM) with much weaker affinity for A1, A2B, and A3 subtypes makes it an ideal tool compound for dissecting A2A-mediated coronary vasodilation from off-target receptor-mediated effects. Research programs investigating adenosine receptor subtype pharmacology, including studies of AV conduction (A1-mediated), bronchial tone (A2B/A3-mediated), and vasodilatory mechanisms, can use binodenoson as a pharmacological probe with a well-characterized selectivity profile distinct from adenosine and regadenoson .

Preclinical and Translational Models of Coronary Hyperemia and Myocardial Ischemia

Binodenoson has been characterized in preclinical models demonstrating dose-related increases in coronary blood flow velocity with maximal vasodilatory responses equivalent to intracoronary adenosine . With its linear pharmacokinetics across a 60-fold dose range and a terminal half-life of 10 ± 4 minutes , binodenoson offers predictable pharmacodynamics suitable for translational research bridging preclinical coronary physiology studies and clinical MPI applications .

Quote Request

Request a Quote for Adenosine, 2-[2-(cyclohexylmethylene)hydrazinyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.